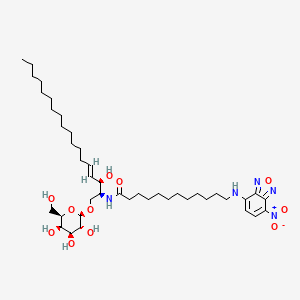

C12 NBD Galactosylceramide

Overview

Description

C12 NBD Galactosylceramide is a complex organic compound with a unique structure that includes multiple functional groups

Mechanism of Action

Target of Action

C12 NBD Galactosylceramide is a biologically active derivative of galactosylceramide It’s known that galactosylceramides play a key role in the maintenance of proper structure and stability of myelin and differentiation of oligodendrocytes .

Mode of Action

The compound interacts with its targets by incorporating the labeled galactose into galactosylceramide, which is then converted to psychosine by acid ceramidase . This process involves incubation with purified acid ceramidase in a reaction containing citrate phosphate buffer, NaCl, bovine serum albumin (BSA), and IGEPAL CA630 .

Biochemical Pathways

The affected biochemical pathway involves the conversion of galactosylceramide to psychosine by acid ceramidase . This process is significant as it allows for the monitoring of the release of NBD-fatty acid, providing insight into the efficiency of acid ceramidase substrates .

Pharmacokinetics

It’s known that the compound is a solid at room temperature and soluble in a chloroform:methanol (2:1) solution .

Result of Action

The molecular and cellular effects of this compound’s action involve the formation of psychosine from galactosylceramide . This process is monitored by the release of NBD-fatty acid on an Acquity UPLC .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and pH. The maximum activity of the compound was found at a pH of 7.3 and around 30–35 °C . Furthermore, the reaction occurs when the ceramide lipid acceptor is solubilized with BSA .

Biochemical Analysis

Biochemical Properties

N-[(E,2S,3R)-3-Hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]-12-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]dodecanamide plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to interact with enzymes such as RNA-dependent RNA polymerase (RdRp) and transmembrane protease serine-2 (TMPRSS2), which are essential for viral replication and entry into host cells . The compound’s interactions with these enzymes inhibit their activity, thereby preventing viral replication and infection.

Cellular Effects

N-[(E,2S,3R)-3-Hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]-12-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]dodecanamide has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to inhibit the activity of interleukin-6 (IL-6), a cytokine involved in inflammatory responses, thereby reducing inflammation and promoting cellular homeostasis .

Molecular Mechanism

The molecular mechanism of N-[(E,2S,3R)-3-Hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]-12-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]dodecanamide involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active sites of RdRp and TMPRSS2, inhibiting their enzymatic activity and preventing viral replication . Additionally, it modulates gene expression by downregulating pro-inflammatory cytokines and upregulating anti-inflammatory cytokines, thereby promoting an anti-inflammatory response.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-[(E,2S,3R)-3-Hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]-12-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]dodecanamide change over time. The compound exhibits stability under controlled conditions, but its degradation can occur over extended periods, leading to a reduction in its efficacy . Long-term studies have shown that the compound maintains its anti-inflammatory and antiviral properties, although its potency may decrease over time.

Dosage Effects in Animal Models

The effects of N-[(E,2S,3R)-3-Hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]-12-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]dodecanamide vary with different dosages in animal models. At lower dosages, the compound exhibits minimal toxicity and effectively reduces inflammation and viral replication . At higher dosages, toxic effects such as hepatotoxicity and nephrotoxicity have been observed, indicating the need for careful dosage optimization in therapeutic applications.

Metabolic Pathways

N-[(E,2S,3R)-3-Hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]-12-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]dodecanamide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound is metabolized by cytochrome P450 enzymes, which facilitate its biotransformation and elimination from the body . This metabolic process ensures the compound’s clearance and reduces the risk of accumulation and toxicity.

Transport and Distribution

The transport and distribution of N-[(E,2S,3R)-3-Hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]-12-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]dodecanamide within cells and tissues involve interactions with transporters and binding proteins. The compound is transported across cell membranes by specific transporters, facilitating its uptake and distribution to target tissues . Once inside the cells, it binds to intracellular proteins, ensuring its localization and accumulation in specific cellular compartments.

Subcellular Localization

The subcellular localization of N-[(E,2S,3R)-3-Hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]-12-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]dodecanamide is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with cytoplasmic enzymes and proteins . Additionally, it may be targeted to specific organelles such as the endoplasmic reticulum and mitochondria, where it exerts its effects on cellular metabolism and signaling pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C12 NBD Galactosylceramide involves multiple steps. The process typically starts with the preparation of the oxan-2-yl group, followed by the formation of the octadec-4-en-2-yl chain.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

C12 NBD Galactosylceramide undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The nitro group can be reduced to an amine.

Substitution: The compound can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction of the nitro group can produce amines .

Scientific Research Applications

C12 NBD Galactosylceramide has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Studied for its potential role in cellular signaling and metabolic pathways.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of advanced materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

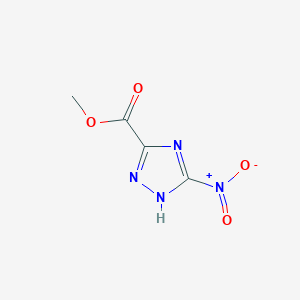

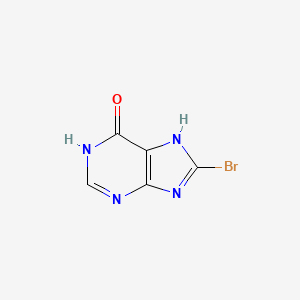

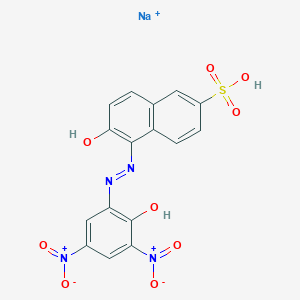

- C12 NBD Galactosylceramide can be compared with other compounds having similar functional groups, such as:

- This compound analogs.

- Compounds with similar nitrobenzoxadiazol groups .

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

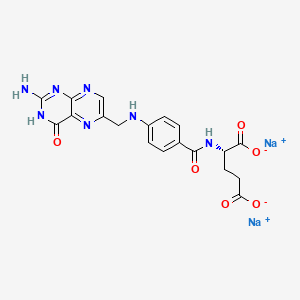

IUPAC Name |

N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]-12-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]dodecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H71N5O11/c1-2-3-4-5-6-7-8-9-10-12-15-18-21-24-34(49)32(30-56-42-41(53)40(52)39(51)35(29-48)57-42)44-36(50)25-22-19-16-13-11-14-17-20-23-28-43-31-26-27-33(47(54)55)38-37(31)45-58-46-38/h21,24,26-27,32,34-35,39-43,48-49,51-53H,2-20,22-23,25,28-30H2,1H3,(H,44,50)/b24-21+/t32-,34+,35+,39-,40-,41+,42+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCDSLZRKFZYMMN-VKVPAIOESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)O)O)NC(=O)CCCCCCCCCCCNC2=CC=C(C3=NON=C23)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)NC(=O)CCCCCCCCCCCNC2=CC=C(C3=NON=C23)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H71N5O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

822.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Methoxypyrido[3,4-d]pyrimidin-4(1H)-one](/img/structure/B1496494.png)

![1-Hydroxy-5-nitro-3-oxidospiro[benzimidazol-3-ium-2,1'-cyclohexane]-4-imine](/img/structure/B1496498.png)